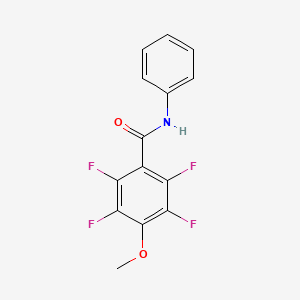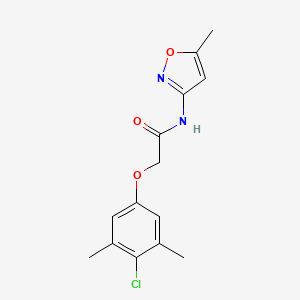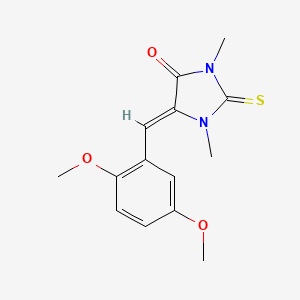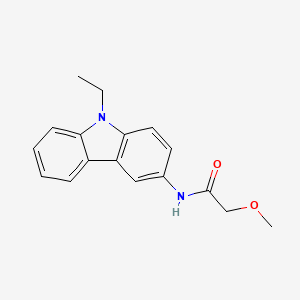![molecular formula C20H19N3O4S B4817980 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B4817980.png)
4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide
説明
4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAPS is an organic compound that belongs to the class of sulfonamides, which are widely used in medicinal chemistry as antibacterial and antifungal agents.
作用機序
The mechanism of action of 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide is based on its ability to bind to carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide binds to the active site of carbonic anhydrase, inhibiting its activity and preventing the conversion of carbon dioxide to bicarbonate. This leads to an increase in the concentration of carbon dioxide in the body, which can have various physiological effects, including vasodilation, increased respiratory rate, and increased blood flow to tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. The inhibition of carbonic anhydrase can lead to an increase in the concentration of carbon dioxide in the body, which can have various effects on the cardiovascular, respiratory, and nervous systems. 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide has been shown to exhibit antitumor activity by inhibiting the activity of carbonic anhydrase IX, an isoform of carbonic anhydrase that is overexpressed in various types of cancer.
実験室実験の利点と制限
One of the main advantages of 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide is its ability to inhibit the activity of carbonic anhydrase, making it a potential candidate for the development of new drugs for various diseases, including cancer. 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide has also been shown to exhibit good solubility in water, making it easier to handle in the laboratory. However, one of the limitations of 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors, which can limit its usefulness in certain applications.
将来の方向性
There are several future directions for the study of 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide. One area of research is the development of more potent carbonic anhydrase inhibitors based on the structure of 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide. This could lead to the development of new drugs for various diseases, including cancer. Another area of research is the study of the binding of 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide to carbonic anhydrase using advanced techniques, such as time-resolved X-ray crystallography and neutron scattering. This could provide insights into the mechanism of action of sulfonamides and could help in the design of more potent inhibitors. Finally, the incorporation of 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide into MOFs could lead to the development of new materials with improved stability and selectivity for various applications, including gas storage and drug delivery.
科学的研究の応用
4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide has also been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.
In biochemistry, 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide has been used as a model compound to study the binding of sulfonamides to carbonic anhydrase. The binding of 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide to carbonic anhydrase has been studied using various techniques, including X-ray crystallography and molecular dynamics simulations. These studies have provided insights into the mechanism of action of sulfonamides and have helped in the design of more potent inhibitors.
In materials science, 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. The incorporation of 4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide into MOFs has been shown to improve their stability and selectivity.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(phenylsulfamoyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-18-9-5-8-17(14-18)22-20(24)21-15-10-12-19(13-11-15)28(25,26)23-16-6-3-2-4-7-16/h2-14,23H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRFXXBQUSZNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methylphenyl)thio]-N-{5-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4817902.png)

![N-cyclopropyl-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzamide](/img/structure/B4817917.png)
![4-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4817925.png)

![2-oxo-2-phenylethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4817937.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B4817948.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4817954.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4817960.png)


![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4817986.png)
